8-Mercaptoquinoline-5-carboxylic acid
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Overview
Description
8-Mercaptoquinoline-5-carboxylic acid is an organosulfur compound with the molecular formula C10H7NO2S. It is a derivative of quinoline, substituted at the 8-position with a thiol group and at the 5-position with a carboxylic acid group. This compound is known for its chelating properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 8-Mercaptoquinoline-5-carboxylic acid involves the reaction of quinoline with chlorosulfuric acid to form quinoline-8-sulfonyl chloride. This intermediate is then reacted with triphenylphosphine in toluene to yield 8-Mercaptoquinoline . Another method involves the use of thiourea and 8-aminoquinoline, where the 8-aminoquinoline is first converted into its diazo salt, which then reacts with a mercaptan forming reagent like thiourea .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Mercaptoquinoline-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
8-Mercaptoquinoline-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Mercaptoquinoline-5-carboxylic acid primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloproteins and enzymes by binding to their active sites. The compound’s thiol group plays a crucial role in forming strong bonds with metal ions, thereby affecting their biological functions .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: An analog of 8-Mercaptoquinoline-5-carboxylic acid, known for its chelating properties and use in various applications.
Quinoline-8-thiol: Another analog with similar chelating properties.
Uniqueness
This compound is unique due to the presence of both a thiol group and a carboxylic acid group, which enhances its chelating ability and provides additional functional versatility compared to its analogs.
Properties
CAS No. |
732219-03-3 |
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Molecular Formula |
C10H7NO2S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
8-sulfanylquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-3-4-8(14)9-6(7)2-1-5-11-9/h1-5,14H,(H,12,13) |
InChI Key |
KAFIIQGRTVVGDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S)C(=O)O |
Origin of Product |
United States |
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